2-[1-[4-[(5-Chloro-2-methoxyphenyl)methyl]piperazin-1-yl]ethyl]-5-methyl-1,3,4-oxadiazole
Description
2-[1-[4-[(5-Chloro-2-methoxyphenyl)methyl]piperazin-1-yl]ethyl]-5-methyl-1,3,4-oxadiazole is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a unique structure that includes a piperazine ring, an oxadiazole ring, and a chlorinated methoxyphenyl group, making it a subject of interest in various fields such as medicinal chemistry and material science.
Properties
IUPAC Name |
2-[1-[4-[(5-chloro-2-methoxyphenyl)methyl]piperazin-1-yl]ethyl]-5-methyl-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN4O2/c1-12(17-20-19-13(2)24-17)22-8-6-21(7-9-22)11-14-10-15(18)4-5-16(14)23-3/h4-5,10,12H,6-9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKDJUHWINJLPPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C(C)N2CCN(CC2)CC3=C(C=CC(=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-[4-[(5-Chloro-2-methoxyphenyl)methyl]piperazin-1-yl]ethyl]-5-methyl-1,3,4-oxadiazole typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5-chloro-2-methoxybenzyl chloride with piperazine to form an intermediate, which is then reacted with ethyl chloroacetate to introduce the ethyl group. The final step involves cyclization with hydrazine hydrate to form the oxadiazole ring under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[1-[4-[(5-Chloro-2-methoxyphenyl)methyl]piperazin-1-yl]ethyl]-5-methyl-1,3,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the chlorinated phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[1-[4-[(5-Chloro-2-methoxyphenyl)methyl]piperazin-1-yl]ethyl]-5-methyl-1,3,4-oxadiazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism by which 2-[1-[4-[(5-Chloro-2-methoxyphenyl)methyl]piperazin-1-yl]ethyl]-5-methyl-1,3,4-oxadiazole exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, altering their activity and leading to therapeutic effects. The exact pathways can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-[1-[4-[(5-Chloro-2-methoxyphenyl)methyl]piperazin-1-yl]ethyl]-1,3,4-oxadiazole
- 2-[1-[4-[(5-Chloro-2-methoxyphenyl)methyl]piperazin-1-yl]ethyl]-5-methyl-1,2,4-oxadiazole
Uniqueness
Compared to similar compounds, 2-[1-[4-[(5-Chloro-2-methoxyphenyl)methyl]piperazin-1-yl]ethyl]-5-methyl-1,3,4-oxadiazole stands out due to its specific structural features, such as the position of the methyl group on the oxadiazole ring, which can influence its reactivity and interaction with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
